benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
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Overview
Description
Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl]ethyl}carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core, the introduction of the pyridin-2-yloxy group, and the final carbamate formation. Common reagents used in these steps include organic solvents, bases, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Benzyl N-(2-hydroxypyridin-3-yl)carbamate
- Benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Uniqueness
Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate is unique due to the presence of the azabicyclo[3.2.1]octane core and the pyridin-2-yloxy group, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(14-24-22(27)28-15-16-6-2-1-3-7-16)25-17-9-10-18(25)13-19(12-17)29-20-8-4-5-11-23-20/h1-8,11,17-19H,9-10,12-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDZQAQZROSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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